molecular formula C16H17FN6O3 B11517206 8-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11517206
M. Wt: 360.34 g/mol
InChI Key: OMTYHMLZYBNMFL-GIJQJNRQSA-N
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Description

“8-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” is a complex organic compound that features a purine core structure. This compound is characterized by the presence of a fluorophenyl group, a hydrazine moiety, and a hydroxyethyl side chain. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 1,3-dimethylxanthine, the core structure is established.

    Introduction of the Hydrazine Moiety: The hydrazine group can be introduced through a reaction with hydrazine hydrate under controlled conditions.

    Addition of the Fluorophenyl Group: The fluorophenyl group is typically added via a condensation reaction with a fluorobenzaldehyde derivative.

    Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl group can be introduced through an alkylation reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the hydrazine moiety, potentially yielding amines.

    Substitution: The fluorophenyl group may participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound may have several applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 8-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The presence of the fluorophenyl group in “8-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” may confer unique properties such as increased lipophilicity, enhanced binding affinity to certain biological targets, and improved metabolic stability compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C16H17FN6O3

Molecular Weight

360.34 g/mol

IUPAC Name

8-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H17FN6O3/c1-21-13-12(14(25)22(2)16(21)26)23(7-8-24)15(19-13)20-18-9-10-5-3-4-6-11(10)17/h3-6,9,24H,7-8H2,1-2H3,(H,19,20)/b18-9+

InChI Key

OMTYHMLZYBNMFL-GIJQJNRQSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3F)CCO

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3F)CCO

Origin of Product

United States

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